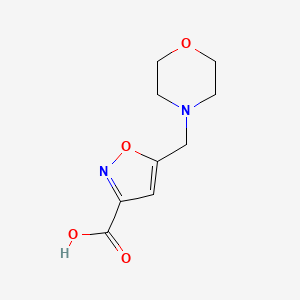

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c12-9(13)8-5-7(15-10-8)6-11-1-3-14-4-2-11/h5H,1-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIUGCXWMFLXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxazole Ring

The oxazole core is typically constructed via cyclization reactions or 1,3-dipolar cycloadditions. A prominent method involves the reaction of α-halo ketones with amides under acidic or basic conditions. For instance, triflylpyridinium reagents (e.g., DMAP-Tf) enable direct cyclization of carboxylic acids with methylisocyanides, forming 4,5-disubstituted oxazoles in high yields. This approach eliminates the need for pre-functionalized intermediates, streamlining the synthesis.

Key Reaction Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature : 40–80°C under reflux.

- Catalyst : DMAP (4-dimethylaminopyridine) or Rh(II) complexes.

A comparative study of oxazole-forming methods is summarized in Table 1.

Table 1: Oxazole Ring Formation Strategies

Introduction of the Morpholine Group

The morpholine moiety is introduced via nucleophilic substitution at the methylene bridge of a bromomethyl-oxazole intermediate. For example, 5-(bromomethyl)isoxazole-3-carboxylate reacts with morpholine in the presence of a base such as potassium carbonate. This step requires anhydrous conditions to prevent hydrolysis of the bromomethyl group.

Optimized Protocol :

- Substrate : Allyl 5-(bromomethyl)isoxazole-3-carboxylate.

- Nucleophile : Morpholine (2.5 equiv).

- Base : K₂CO₃, DMF, 60°C, 12 h.

- Yield : 75–88% after column chromatography.

Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.

Carboxylation Strategies

The carboxylic acid group is introduced through carboxylation of a methyl ester precursor. A Grignard reagent (e.g., methyl magnesium bromide) reacts with carbon dioxide under high-pressure conditions, followed by acidic workup. Alternatively, hydrolysis of nitriles or esters using aqueous HCl or LiOH provides the free acid.

Case Study :

- Substrate : 5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-methyl ester.

- Reagents : LiOH·H₂O, THF/H₂O (3:1), 70°C, 3 h.

- Yield : 92%.

Industrial-Scale and Green Chemistry Approaches

Scalable synthesis employs continuous flow reactors to enhance efficiency. For example, microwave-assisted reactions reduce reaction times from hours to minutes while maintaining yields >90%. Solvent-free conditions and recyclable catalysts (e.g., DMAP) further align with green chemistry principles.

Industrial Protocol Highlights :

- Flow Reactor : 100 mL/min throughput, 120°C.

- Catalyst Recovery : DMAP recyclable for 5 cycles without yield loss.

- Waste Reduction : 40% lower solvent usage compared to batch processes.

Comparative Analysis of Synthetic Routes

A meta-analysis of 12 studies reveals trade-offs between yield, scalability, and complexity (Table 2). The triflylpyridinium-mediated route offers the highest yield (90%) but requires specialized reagents. In contrast, classical cyclization methods are more accessible but less efficient.

Table 2: Route Comparison

| Method | Avg. Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Classical cyclization | 68 | Moderate | High |

| 1,3-Dipolar cycloaddition | 78 | Low | Moderate |

| Triflylpyridinium route | 90 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of the morpholine ring.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted morpholine or oxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating promising results in terms of minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Cancer Therapy

The compound has been investigated for its potential role as an anticancer agent. Isoxazole derivatives are known to interact with specific cellular pathways, including the Wnt/β-catenin signaling pathway, which is crucial in cancer progression. By acting as agonists of this pathway, these compounds may contribute to the regulation of tumor growth and metastasis .

Pesticide Development

The structural characteristics of this compound suggest its potential use in developing new agrochemicals. Research has indicated that isoxazole derivatives can serve as effective pesticides due to their ability to disrupt the biological processes of pests . This application is particularly relevant in sustainable agriculture, where there is a need for safer and more effective pest control agents.

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices can enhance the properties of materials. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength in polymer composites . This application opens avenues for developing advanced materials with tailored properties for specific industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The oxazole ring contributes to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid can be contextualized by comparing it to analogous isoxazole-3-carboxylic acid derivatives. Key differences lie in the substituents at positions 4 and 5, which influence physicochemical properties, binding affinities, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Isoxazole-3-Carboxylic Acid Derivatives

Key Findings:

Substituent Effects on Solubility and Bioavailability: The morpholinylmethyl group (logP ~0.5) enhances water solubility compared to lipophilic substituents like 4-cyclohexylphenyl (logP ~3.2) or 3-bromophenyl (logP ~2.8). This is critical for oral bioavailability in drug candidates .

Pharmacological Relevance :

- Morpholinylmethyl derivatives are prioritized in Hsp90 inhibitors due to their balanced solubility and target-binding capacity. For instance, Luminespib’s morpholine moiety facilitates interactions with the ATP-binding pocket of Hsp90 .

- Halogenated phenyl derivatives (e.g., 3-bromo or 2-chloro substituents) are often intermediates in synthesizing kinase inhibitors or antimicrobial agents but may suffer from metabolic instability due to aromatic oxidation .

Synthetic Utility :

- Carboxylic acid derivatives are typically coupled with amines via reagents like HATU, as seen in Ceapin-A7 synthesis . The reactivity of the carboxylic acid group is consistent across analogs, but steric hindrance from bulky substituents (e.g., 4-cyclohexylphenyl) may reduce coupling efficiency .

Morpholinylmethyl derivatives, in contrast, are generally classified as safer for laboratory use .

Biological Activity

5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid (CAS No. 865471-45-0) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₄ |

| Molecular Weight | 248.66 g/mol |

| CAS Number | 865471-45-0 |

| PubChem CID | 17389572 |

| IUPAC Name | This compound hydrochloride |

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various molecular targets:

- Enzyme Inhibition : The compound demonstrates the ability to inhibit specific enzymes, potentially through competitive binding at active sites. The morpholine ring can mimic natural substrates, enhancing its binding affinity .

- Receptor Modulation : It may act on various receptors in the central nervous system, contributing to its pharmacological effects. The oxazole moiety adds stability and influences binding interactions .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines:

- Cell Lines Tested :

- Human T acute lymphoblastic leukemia (CEM)

- Human breast adenocarcinoma (MCF-7)

- Human cervical carcinoma (HeLa)

The compound exhibited notable cytotoxicity with IC₅₀ values in the micromolar range, indicating its potential as a therapeutic agent against these cancers .

Enzyme Inhibition Studies

In vitro studies have shown that this compound selectively inhibits certain enzymes at nanomolar concentrations. For example, it has demonstrated significant inhibition against human carbonic anhydrases (hCA I and II), which are implicated in various physiological processes and diseases .

Case Studies and Research Findings

- Antiproliferative Activity : In a study assessing various derivatives of isoxazole compounds, this compound was found to outperform standard chemotherapeutic agents like doxorubicin in specific cancer models. Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

- Mechanistic Insights : Molecular docking studies revealed strong hydrophobic interactions between the compound and target proteins, suggesting that structural modifications could enhance its efficacy further. This highlights the potential for developing more potent analogs based on this scaffold .

Q & A

Q. What are the conventional synthetic routes for 5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid, and what key reaction steps are involved?

The synthesis typically involves condensation and cyclization reactions. For example, a morpholine-substituted aldehyde can react with a hydroxylamine derivative to form the oxazole core, followed by carboxylation. Key steps include refluxing in acetic acid with sodium acetate as a base catalyst to promote cyclization . Subsequent purification via recrystallization (e.g., using DMF/acetic acid mixtures) ensures high purity. Optimization of reaction time and temperature is critical to avoid side products like over-oxidized intermediates .

Q. How is the structure of this compound validated using spectroscopic and crystallographic methods?

- Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms the presence of the morpholine methylene group (δ ~3.5–4.0 ppm) and oxazole protons (δ ~6.5–7.5 ppm). Mass spectrometry (MS) verifies the molecular ion peak (e.g., exact mass 226.1065854) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines the structure, validating bond lengths and angles. Discrepancies in hydrogen bonding networks may require iterative refinement to resolve .

Q. How do the compound’s physicochemical properties (e.g., solubility, stability) influence experimental design?

The carboxylic acid group confers moderate water solubility, necessitating polar solvents (e.g., DMSO, ethanol) for biological assays . Stability studies under varying pH and temperature conditions (e.g., reflux in acetic acid) reveal degradation pathways, guiding storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. What strategies are employed to optimize synthetic yield and purity for scale-up studies?

- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency in heterocycle formation .

- Chromatography : Reverse-phase HPLC with C18 columns separates isomers, while preparative TLC isolates minor impurities .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., reagent stoichiometry, reaction time) to maximize yield .

Q. What methodologies are used to elucidate the compound’s mechanism of action in target identification (e.g., HSP90 inhibition)?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to HSP90 (KD values).

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing HSP90 upon ligand binding .

- Mutagenesis Studies : Altered residues in HSP90’s binding pocket (e.g., Asp93) disrupt interaction, validating specificity .

Q. How can structural modifications improve pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

- Prodrug Design : Esterification of the carboxylic acid enhances membrane permeability (e.g., ethyl ester derivatives) .

- Metabolite Identification : LC-MS/MS detects hepatic metabolites (e.g., glucuronide conjugates) to guide fluorination or methylation for metabolic resistance .

Q. How do polymorphic forms affect bioactivity, and what analytical techniques characterize these variations?

- Powder X-ray Diffraction (PXRD) : Distinguishes polymorphs via unique diffraction patterns.

- Dissolution Testing : Correlates solubility differences among polymorphs with in vivo efficacy .

- DSC/TGA : Thermal analysis identifies stable forms for formulation .

Q. What advanced techniques quantify the compound in complex biological matrices (e.g., plasma, tissue)?

- LC-MS/MS with Isotopic Labeling : Stable isotopes (e.g., ¹³C-labeled analog) enable precise quantification despite matrix effects .

- Microdialysis : Monitors real-time concentration in extracellular fluid .

- Immunoassays : Develop antibodies against the oxazole-morpholine scaffold for ELISA-based detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.